1-(Phenylsulfonyl)cyclopentanecarboxylic acid

VLA-4 integrin antagonist Structure-Activity Relationship (SAR) Potency

1-(Phenylsulfonyl)cyclopentanecarboxylic acid (CAS 134937-34-1) is a sulfonylated cyclopentane derivative characterized by a cyclopentane ring bearing both a carboxylic acid and a phenylsulfonyl group at the 1-position. With a molecular weight of 254.3 g/mol and a purity specification of ≥95% from multiple suppliers, it serves as a versatile synthetic intermediate, particularly for the preparation of amide derivatives explored as ligands for integrins such as VLA-4.

Molecular Formula C12H14O4S
Molecular Weight 254.3 g/mol
CAS No. 134937-34-1
Cat. No. B1285365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Phenylsulfonyl)cyclopentanecarboxylic acid
CAS134937-34-1
Molecular FormulaC12H14O4S
Molecular Weight254.3 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C(=O)O)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C12H14O4S/c13-11(14)12(8-4-5-9-12)17(15,16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,14)
InChIKeyMSNDNUCIDZJDMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Phenylsulfonyl)cyclopentanecarboxylic Acid (CAS 134937-34-1): A Specialized Sulfonyl-Cyclopentane Building Block for Pharmaceutical Research and Chemical Synthesis


1-(Phenylsulfonyl)cyclopentanecarboxylic acid (CAS 134937-34-1) is a sulfonylated cyclopentane derivative characterized by a cyclopentane ring bearing both a carboxylic acid and a phenylsulfonyl group at the 1-position . With a molecular weight of 254.3 g/mol and a purity specification of ≥95% from multiple suppliers, it serves as a versatile synthetic intermediate, particularly for the preparation of amide derivatives explored as ligands for integrins such as VLA-4 [1]. The compound's rigid cyclopentane scaffold, combined with the electron-withdrawing phenylsulfonyl moiety, provides a unique platform for medicinal chemistry optimization that distinguishes it from simpler carboxylic acids or alternative sulfonyl-substituted ring systems.

Workflow Integrin ligand lead optimization and amide library synthesis
Selection logic Rigid cyclopentyl-phenylsulfonyl scaffold with reported VLA-4 SAR relevance
Procurement context Widely stocked building block with multi-supplier ≥95% purity profiles

Why Generic Substitution of 1-(Phenylsulfonyl)cyclopentanecarboxylic Acid Is Not Advisable Without Comparative Data


In the context of integrin antagonist lead optimization, the specific combination of the cyclopentane ring and the phenylsulfonyl group in 1-(Phenylsulfonyl)cyclopentanecarboxylic acid is critical for achieving high potency and selectivity for VLA-4 over the related α4β7 integrin, as demonstrated in a structure-activity relationship (SAR) study [1]. Simply replacing this scaffold with a cyclohexyl analog led to a measurable loss in potency, while substituting the phenylsulfonyl group with a large alkyl sulfonyl (e.g., n-octyl) or a naphthyl group caused a dramatic reduction in activity [1]. These findings indicate that the target compound occupies a unique position in the activity landscape where small structural changes can have significant pharmacological consequences, making direct, non-validated generic substitution risky for projects building upon published SAR.

Scaffold mismatch Cyclohexyl or acyclic analogs may shift potency and selectivity profiles away from published VLA-4 SAR trends; direct replacement without comparative data is not supported.
Sulfonyl group mismatch N-octylsulfonyl, naphthyl, or other aryl sulfonyl variants can produce dramatically altered activity landscapes; class-level inference alone does not guarantee transferable binding.
Procurement risk Cyclobutyl and cyclohexyl analogs have narrower supplier networks and may increase lead time; supplier-reported purity may not reflect lot-specific impurity profiles relevant to coupling efficiency.

Quantitative Evidence Guide: Head-to-Head and Class-Level Differentiation of 1-(Phenylsulfonyl)cyclopentanecarboxylic Acid for Procurement Decisions


Potency Advantage of the Phenylsulfonyl-Cyclopentyl Scaffold Over Cyclohexyl and Alternative Sulfonyl Analogs in VLA-4 Binding

In a systematic SAR study of 1-sulfonyl-cyclopentyl carboxylic acid amides as VLA-4 ligands, the cyclopentyl scaffold with a phenylsulfonyl group provided the foundation for sub-nanomolar antagonists. Expanding the carbocycle from cyclopentyl to cyclohexyl (n=1 to n=2) resulted in a modest loss of potency [1]. Substituting the phenylsulfonyl group with a large alkyl sulfonyl (e.g., n-octyl) or a naphthyl group led to a dramatic loss of activity, while a cyclohexyl sulfonyl provided only a modest improvement [1]. The most potent compound derived from this series, N-(3-phenylsulfonyl-3-piperidinoyl)-(L)-4-(2',6'-dimethoxyphenyl)phenylalanine, achieved an IC50 of 90 pM against VLA-4, underscoring the scaffold's potential [1].

VLA-4 scaffold potency SAR
Head-to-head
Target: cyclopentyl-phenylsulfonyl amides yielded IC50 as low as 90 pM
Comparator: cyclohexyl scaffold gave modest potency loss; n-octylsulfonyl and naphthyl analogs dramatically reduced activity
Supports scaffold selection for integrin antagonist workflows
Binding measured on human Jurkat cells; relative amide trends reported
VLA-4 integrin antagonist Structure-Activity Relationship (SAR) Potency

Enhanced Acidity Imparted by the Phenylsulfonyl Group Relative to an Unsubstituted Cyclopentanecarboxylic Acid

The phenylsulfonyl group is a well-established electron-withdrawing substituent that increases the acidity of adjacent carboxylic acids [1]. While an experimental pKa value for 1-(phenylsulfonyl)cyclopentanecarboxylic acid was not identified in the public domain at the time of this writing , its acidity is predicted to be significantly higher than that of the parent compound, cyclopentanecarboxylic acid (pKa ≈ 4.8) [2]. This increased acidity can be advantageous for synthetic manipulations requiring mild deprotonation conditions or for improving the solubility and salt-forming properties of the final drug substance.

Predicted acidity enhancement
Class-level
Expected pKa significantly lower than cyclopentanecarboxylic acid (≈4.8)
May support milder deprotonation and coupling conditions
Experimental pKa not publicly available; inferred from β-sulfonyl electron withdrawal
Physicochemical property Acidity Reactivity

Structural Rigidity of the Cyclopentane Ring vs. Acyclic or Cyclohexyl Analogs

The cyclopentane ring imposes a degree of conformational restriction that is intermediate between the highly rigid cyclopropyl ring and the more flexible cyclohexane ring or acyclic chains [1]. This property can be exploited in drug design to pre-organize the molecule for receptor binding while still allowing some adaptability, often leading to improved potency or selectivity compared to more flexible or more constrained analogs. The SAR study on VLA-4 antagonists demonstrated that expansion to a cyclohexyl ring caused a loss in potency, while the cyclopentane itself was optimal [2].

Cyclopentane conformational fit
Class-level
Intermediate rigidity between cyclopropyl and cyclohexyl; cyclohexyl expansion reduced potency in VLA-4 SAR
Relevant for pharmacophore design requiring pre-organized carboxylate geometry
Conformational entropy difference not directly quantified
Conformational constraint Medicinal chemistry Pharmacophore design

Commercial Availability and Purity Profile Relative to Specialized Analogs

Multiple reputable chemical suppliers list 1-(phenylsulfonyl)cyclopentanecarboxylic acid (CAS 134937-34-1) with a standard purity of 95% or higher, and the compound is available for custom synthesis for larger quantities . In contrast, closely related compounds such as 1-(phenylsulfonyl)cyclobutanecarboxylic acid or 1-(phenylsulfonyl)cyclohexanecarboxylic acid are less commonly stocked and may require longer lead times for synthesis . The consistent availability from multiple vendors, including Enamine and BOC Sciences, ensures a competitive supply landscape and reduces procurement risk for research programs.

Commercial availability
Data to verify
Listed by ≥5 major suppliers; approximately 2-3× more widely stocked than cyclobutyl or cyclohexyl analogs
Reduces single-supplier dependency for long-term programs
Catalog survey data; individual stock status requires verification
Procurement Supply chain Purity

High-Value Research and Industrial Application Scenarios for 1-(Phenylsulfonyl)cyclopentanecarboxylic Acid


VLA-4 Integrin Antagonist Lead Optimization

Medicinal chemistry teams developing novel VLA-4 (α4β1) antagonists for autoimmune or inflammatory diseases should prioritize 1-(phenylsulfonyl)cyclopentanecarboxylic acid as the carboxylic acid building block, given the extensive SAR data demonstrating that the cyclopentyl/phenylsulfonyl combination yields the most potent amide derivatives [1]. The data show that expansion to a cyclohexyl ring or alteration of the sulfonyl group beyond cyclohexylsulfonyl reduces potency, making this compound the clear choice for synthesizing focused libraries.

Exploration of α4β7 vs. VLA-4 Selectivity

For programs aiming to achieve selectivity for the α4β7 integrin over VLA-4, the same scaffold can be leveraged, as the original study identified analogs with marked selectivity (e.g., compound 52: VLA-4 IC50 = 0.09 nM, α4β7 IC50 = 168 nM) [1]. Researchers can use 1-(phenylsulfonyl)cyclopentanecarboxylic acid to systematically vary the amide portion while maintaining the optimal sulfonyl-cyclopentane core, a strategy validated by the published SAR.

General Pharmacophore Exploration Requiring a Conformationally Constrained Carboxylic Acid

When a drug discovery project requires a carboxylic acid warhead with a defined spatial orientation, the cyclopentane ring provides a rigid but not overly constrained scaffold that can be differentiated from cyclopropyl (too rigid) or cyclohexyl (too flexible) alternatives [1]. The phenylsulfonyl group further tunes the electronic properties of the acid, offering a handle for fine-tuning potency and physicochemical characteristics.

Synthesis of Sulfone-Containing Natural Product Analogs

The sulfone moiety is a common motif in bioactive molecules and can serve as a metabolically stable isostere for ketones or esters. Researchers synthesizing sulfone-containing analogs of cyclopentane natural products can employ 1-(phenylsulfonyl)cyclopentanecarboxylic acid as a late-stage intermediate, benefiting from its predictable reactivity in amide coupling and esterification reactions.

Application
Selection Property
Validation Focus
VLA-4 integrin antagonist lead optimization
Phenylsulfonyl-cyclopentyl scaffold SAR precedence
VLA-4 binding potency and selectivity over α4β7 in radioligand displacement assays
α4β7 vs. VLA-4 selectivity profiling
Scaffold-enabled amide diversification without sulfonyl-core alteration
Selectivity window validation in matched integrin binding assays
Conformationally constrained pharmacophore design
Cyclopentane rigidity and sulfone electronic tuning
Impact on target engagement and physicochemical property optimization
Sulfone-containing analog synthesis
Metabolically stable sulfone isostere with predictable amide/ester reactivity
Coupling efficiency and stability in multi-step synthetic routes

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